Ethyl 3-chloro-2,2-dimethylbut-3-enoate

Catalog No.
S15851732
CAS No.
M.F
C8H13ClO2
M. Wt
176.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-chloro-2,2-dimethylbut-3-enoate

Product Name

Ethyl 3-chloro-2,2-dimethylbut-3-enoate

IUPAC Name

ethyl 3-chloro-2,2-dimethylbut-3-enoate

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

InChI

InChI=1S/C8H13ClO2/c1-5-11-7(10)8(3,4)6(2)9/h2,5H2,1,3-4H3

InChI Key

UZOMWRNSIOTCEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=C)Cl

Ethyl 3-chloro-2,2-dimethylbut-3-enoate is an organic compound characterized by its unique structure and functional groups. It has the molecular formula C8H13ClO2C_8H_{13}ClO_2 and a molecular weight of approximately 174.64 g/mol. The compound features an ester functional group, which is typical for compounds derived from carboxylic acids, as well as a chlorinated alkene moiety. The presence of the chlorine atom at the third carbon position and the dimethyl substituents at the second carbon contribute to its distinct chemical properties and reactivity.

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, which is a common reaction type for alkyl halides.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can undergo hydrolysis to yield the corresponding alcohol (ethanol) and carboxylic acid (3-chloro-2,2-dimethylbutanoic acid).
  • Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, particularly when treated with strong bases.
  • Reactions with Grignard Reagents: Ethyl 3-chloro-2,2-dimethylbut-3-enoate can react with Grignard reagents to form tertiary alcohols after nucleophilic attack followed by hydrolysis.

Ethyl 3-chloro-2,2-dimethylbut-3-enoate can be synthesized through several methods:

  • Esterification Reaction: A common method involves the reaction of 3-chloro-2,2-dimethylbutanoic acid with ethanol in the presence of an acid catalyst.
  • Alkene Hydrohalogenation: Starting from 2,2-dimethylbut-3-ene, treatment with hydrogen chloride can yield the chlorinated product followed by esterification.
  • Halogenation of Alkenes: The chlorination of suitable alkenes followed by esterification can also serve as a synthetic route.

Ethyl 3-chloro-2,2-dimethylbut-3-enoate has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceutical Industry: Its derivatives may be explored for potential therapeutic uses due to their structural similarities with bioactive compounds.
  • Agricultural Chemicals: Compounds like ethyl 3-chloro-2,2-dimethylbut-3-enoate may find applications as agrochemicals or pesticides.

Ethyl 3-chloro-2,2-dimethylbut-3-enoate shares similarities with several related compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-chlorobutanoateChlorine at the fourth carbonDifferent positioning of chlorine affects reactivity
Methyl 3-chloro-2,2-dimethylbutanoateMethyl group instead of ethylLower molecular weight and different solubility
Ethyl 4-bromo-2,2-dimethylbutanoateBromine instead of chlorineDifferent halogen may influence biological activity
Ethyl 3-fluoro-2,2-dimethylbutanoateFluorine instead of chlorineFluorinated compounds often exhibit different properties

These compounds highlight the uniqueness of ethyl 3-chloro-2,2-dimethylbut-3-enoate in terms of its specific chlorine substitution and structural features that may influence its chemical behavior and potential applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

176.0604073 g/mol

Monoisotopic Mass

176.0604073 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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